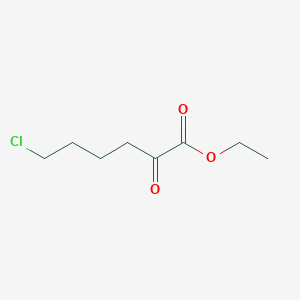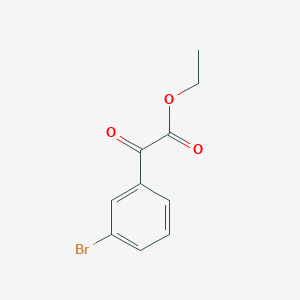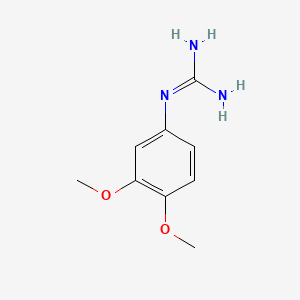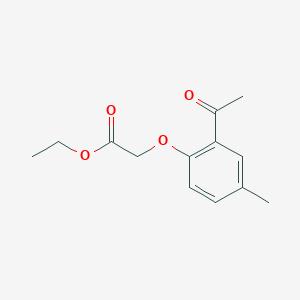![molecular formula C8H12O2 B1313910 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- CAS No. 61405-06-9](/img/structure/B1313910.png)
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- is a bicyclic lactone compound with a unique structure that includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- can be achieved through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The polymerization can be initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol . Another method involves the use of sodium methoxide (MeONa) or organic superbases, which result in both cis and trans isomeric structural units .
Industrial Production Methods
Industrial production of this compound typically involves controlled ring-opening polymerization processes that ensure high purity and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve the desired stereochemistry and molecular weight of the resulting polymer .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 3-Cyclohexenecarboxylic acid.
Reduction: Corresponding diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- involves its ability to undergo ring-opening polymerization, leading to the formation of polyesters with specific stereochemistry. The stereochemistry of the alicyclic structures significantly affects the polymer properties, which can be regulated by varying the polymerization conditions . In drug design, the compound acts as a bioisostere, replacing phenyl rings to improve drug properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use in drug design as a bioisostere for phenyl rings, but has shorter C-C distances and higher lipophilicity.
Cubane: Another bioisostere with unique structural properties, but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar to 2-Oxabicyclo[2.2.2]octan-3-one, but lacks the oxirane ring, affecting its reactivity and applications.
Uniqueness
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- stands out due to its unique combination of an oxirane ring and a cyclohexane ring, which imparts distinct reactivity and properties. Its ability to undergo controlled ring-opening polymerization and act as a bioisostere in drug design makes it a versatile compound in both polymer chemistry and medicinal chemistry .
Properties
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)10-7(8)9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYOKRWXRZXKRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484563 |
Source


|
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61405-06-9 |
Source


|
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














